2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid
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Overview
Description
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzo-crown ether with a suitable diacid chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies of ion transport and membrane permeability.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various cations.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups within the ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is particularly useful in applications such as ion transport and catalysis .
Comparison with Similar Compounds
Similar Compounds
Benzo-15-crown-5: Another crown ether with a similar structure but different ring size and properties.
Dibenzo-18-crown-6: A larger crown ether with additional benzene rings, offering different complexation properties.
Cryptands: A class of compounds similar to crown ethers but with more complex three-dimensional structures.
Uniqueness
2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid is unique due to its specific ring size and the presence of carboxylic acid groups, which enhance its ability to form stable complexes with a wide range of cations. This makes it particularly useful in applications requiring strong and selective ion binding .
Properties
Molecular Formula |
C16H20O9 |
---|---|
Molecular Weight |
356.32 g/mol |
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene-16,19-dicarboxylic acid |
InChI |
InChI=1S/C16H20O9/c17-15(18)11-1-2-12(16(19)20)14-13(11)24-9-7-22-5-3-21-4-6-23-8-10-25-14/h1-2H,3-10H2,(H,17,18)(H,19,20) |
InChI Key |
VQDJMQNZUOPTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2OCCOCCO1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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